2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Overview
Description
2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The allyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with varied functional groups.
Scientific Research Applications
2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves binding to specific molecular targets. It can interact with DNA grooves, leading to DNA cleavage and inhibition of replication . The compound may also inhibit enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Albendazole: Another benzimidazole derivative with antiparasitic activity.
Omeprazole: A benzimidazole used as a proton pump inhibitor for treating acid reflux.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
2-METHOXY-N-{1-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE stands out due to its unique allyl and methoxy functional groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-methoxy-N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-13-23-17-11-7-6-10-16(17)22-19(23)14(2)21-20(24)15-9-5-8-12-18(15)25-3/h4-12,14H,1,13H2,2-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUVQXLVRVNADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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